molecular formula C15H16INO B8512022 2-(2-Tert-butylphenoxy)-3-iodopyridine CAS No. 861674-06-8

2-(2-Tert-butylphenoxy)-3-iodopyridine

Cat. No.: B8512022
CAS No.: 861674-06-8
M. Wt: 353.20 g/mol
InChI Key: DGTAWCYTUYFKNS-UHFFFAOYSA-N
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Description

2-(2-Tert-butylphenoxy)-3-iodopyridine is a substituted pyridine derivative featuring a bulky 2-tert-butylphenoxy group at the 2-position and an iodine atom at the 3-position of the pyridine ring. Such compounds are typically used in cross-coupling reactions, medicinal chemistry, and materials science due to the iodine atom’s versatility in forming carbon-carbon or carbon-heteroatom bonds .

Properties

CAS No.

861674-06-8

Molecular Formula

C15H16INO

Molecular Weight

353.20 g/mol

IUPAC Name

2-(2-tert-butylphenoxy)-3-iodopyridine

InChI

InChI=1S/C15H16INO/c1-15(2,3)11-7-4-5-9-13(11)18-14-12(16)8-6-10-17-14/h4-10H,1-3H3

InChI Key

DGTAWCYTUYFKNS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=CC=C1OC2=C(C=CC=N2)I

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The tert-butylphenoxy group introduces significant steric hindrance compared to smaller alkoxy or aryloxy substituents. For example:

  • 2-tert-Butoxy-3-iodopyridine (CAS 1020253-78-4) has a tert-butoxy group (C9H12INO, MW 277.11), which is less bulky than 2-tert-butylphenoxy but still impacts solubility and reactivity .
  • 2-(Cyclopentyl-Oxy)-3-Iodopyridine (CAS 902837-47-2, MW 289.11) has a cyclic ether substituent, offering moderate steric bulk and enhanced solubility in chloroform and DMSO .
  • 2-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-3-iodopyridine (CAS 1203499-01-7, MW 418.39) features a silyl-protected hydroxyl group, combining steric bulk with hydrolytic stability .

Table 1: Physical Properties of Selected 3-Iodopyridine Derivatives

Compound Molecular Weight Solubility Key Feature Reference
2-(2-Tert-butylphenoxy)-3-iodopyridine Inferred Likely low (bulky substituent) High steric hindrance -
2-tert-Butoxy-3-iodopyridine 277.11 Not specified Moderate bulk
2-(Cyclopentyl-Oxy)-3-Iodopyridine 289.11 Chloroform, Methanol, DMSO Cyclic ether substituent
Reactivity in Cross-Coupling Reactions

The iodine atom at the 3-position of pyridine is highly reactive in metal-catalyzed reactions. However, substituent effects modulate outcomes:

  • 3-Iodopyridine reacts efficiently in Mizoroki–Heck cross-coupling with butyl acrylate, yielding 60% product, whereas 3-chloropyridine is unreactive under the same conditions .
  • 2-Fluoro-3-iodopyridine exhibits enhanced reactivity in thioether formation (90% yield) due to the electron-withdrawing fluorine atom facilitating oxidative addition .
  • Bulky substituents (e.g., tert-butylphenoxy) may reduce yields in coupling reactions due to steric interference, as seen in disulfuration reactions of 3,5-dibromopyridine (40% yield) .

Table 2: Reactivity of 3-Iodopyridine Derivatives in Selected Reactions

Compound Reaction Type Yield (%) Key Factor Reference
3-Iodopyridine Mizoroki–Heck cross-coupling 60 Iodine’s leaving ability
2-Fluoro-3-iodopyridine Thioether formation 90 Electron-withdrawing F
3,5-Dibromopyridine Disulfuration 40 Steric hindrance
Electrochemical Behavior

The position of iodine on the pyridine ring and substituent electronic effects influence reduction potentials:

  • 3-Iodopyridine at pH 13 undergoes reduction at -1.38 V vs. SCE without rearrangement, unlike 2-iodopyridine, which forms deuterated pyridine upon reduction .
  • Substituents like tert-butylphenoxy (electron-donating) may shift reduction potentials compared to electron-withdrawing groups (e.g., -CN, -F) .

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